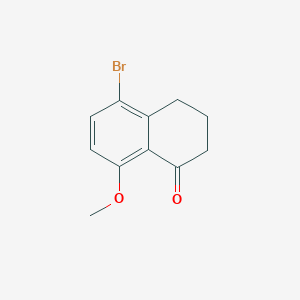

5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-10-6-5-8(12)7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDWDRGUJFFJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548287 | |

| Record name | 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77259-96-2 | |

| Record name | 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-8-Methoxy-Tetralone for Researchers and Drug Development Professionals

Introduction

5-Bromo-8-methoxy-tetralone, with the systematic IUPAC name 8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one, is a substituted β-tetralone that holds significant potential as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing bromine atom on the aromatic ring, creates a distinct electronic profile that can be strategically exploited in various synthetic transformations. This guide aims to provide researchers and drug development professionals with a detailed understanding of its core physicochemical properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-bromo-8-methoxy-tetralone is fundamental for its effective use in synthesis and drug design. While experimental data for this specific molecule is not extensively available in public literature, we can infer and compute several key parameters based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₂ | PubChem[1] |

| Molecular Weight | 255.11 g/mol | PubChem[1][2][3] |

| IUPAC Name | 8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one | PubChem[1][2] |

| CAS Number | 361432-52-2 | PubChem[1][2][3] |

| Appearance | Predicted: White to off-white or pale yellow solid | Inferred from related compounds |

| Melting Point | Not experimentally determined. Predicted to be in the range of 40-70 °C. | Prediction based on related structures |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in alcohols; and poorly soluble in water. | Inferred from its chemical structure and general solubility principles |

| XLogP3 | 2.3 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

Synthesis and Purification

The synthesis of 5-bromo-8-methoxy-tetralone can be logically approached through the regioselective bromination of its precursor, 5-methoxy-2-tetralone. The rationale behind this multi-step synthesis involves first constructing the core tetralone structure and then introducing the bromine atom at the desired position.

Synthesis Workflow

Caption: Proposed synthetic workflow for 5-bromo-8-methoxy-tetralone.

Experimental Protocol

Part 1: Synthesis of 5-Methoxy-2-Tetralone

The synthesis of the precursor, 5-methoxy-2-tetralone, is a well-established procedure, often starting from 1,6-dimethoxynaphthalene via a Birch reduction followed by hydrolysis of the resulting enol ether. The use of sodium in liquid ammonia with an alcohol proton source is a classic and effective method for the partial reduction of the naphthalene ring system.

Materials:

-

1,6-Dimethoxynaphthalene

-

Sodium metal

-

Anhydrous ethanol

-

Liquid ammonia

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer in a well-ventilated fume hood.

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.

-

Add 1,6-dimethoxynaphthalene to the liquid ammonia with stirring.

-

Carefully add small pieces of sodium metal to the solution until a persistent blue color is observed, indicating the formation of the solvated electron.

-

Slowly add anhydrous ethanol to the reaction mixture. The blue color will dissipate as the reaction proceeds. Continue adding sodium and ethanol until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Allow the ammonia to evaporate overnight.

-

To the remaining residue, add water and extract with diethyl ether.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude enol ether.

-

To the crude enol ether, add a mixture of tetrahydrofuran and aqueous hydrochloric acid. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction with saturated sodium bicarbonate solution and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude 5-methoxy-2-tetralone.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of 5-Bromo-8-Methoxy-Tetralone

The key to this step is achieving regioselectivity in the bromination of the electron-rich aromatic ring of 5-methoxy-2-tetralone. The methoxy group is a strong ortho-, para-director. The C8 position (para to the methoxy group) is sterically less hindered than the C6 position (ortho), which should favor the formation of the desired 8-bromo isomer. Using a mild brominating agent like N-bromosuccinimide (NBS) can enhance this selectivity.

Materials:

-

5-Methoxy-2-tetralone

-

N-Bromosuccinimide (NBS) or Bromine

-

Acetic acid or Dichloromethane

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-methoxy-2-tetralone in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Slowly add one equivalent of N-bromosuccinimide (or a solution of bromine in the same solvent) to the stirred solution at room temperature. The choice of brominating agent and solvent can influence the regioselectivity, with NBS often providing milder conditions.

-

Monitor the reaction progress by TLC. The reaction should be complete within a few hours.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will likely be a mixture of isomers. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 5-bromo-8-methoxy-tetralone isomer.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization (Predicted)

Due to the lack of experimentally published spectra for 5-bromo-8-methoxy-tetralone, the following are predicted characteristic signals based on its structure and data from analogous compounds.

¹H NMR (predicted, in CDCl₃, 400 MHz):

-

δ 7.0-7.2 (d, 1H): Aromatic proton at C7.

-

δ 6.7-6.9 (d, 1H): Aromatic proton at C6.

-

δ 3.9 (s, 3H): Methoxy group protons (-OCH₃).

-

δ 3.5 (s, 2H): Methylene protons at C1.

-

δ 3.0 (t, 2H): Methylene protons at C4.

-

δ 2.5 (t, 2H): Methylene protons at C3.

¹³C NMR (predicted, in CDCl₃, 101 MHz):

-

δ ~208: Carbonyl carbon (C2).

-

δ ~155: Aromatic carbon attached to the methoxy group (C5).

-

δ ~140: Quaternary aromatic carbon (C4a).

-

δ ~130: Quaternary aromatic carbon (C8a).

-

δ ~120: Aromatic CH carbon (C7).

-

δ ~115: Aromatic carbon attached to bromine (C8).

-

δ ~110: Aromatic CH carbon (C6).

-

δ ~56: Methoxy carbon (-OCH₃).

-

δ ~45: Methylene carbon (C1).

-

δ ~35: Methylene carbon (C3).

-

δ ~28: Methylene carbon (C4).

FTIR (predicted, KBr pellet, cm⁻¹):

-

~2950-2850: C-H stretching of aliphatic CH₂ groups.

-

~1710: C=O stretching of the ketone.

-

~1600, ~1480: C=C stretching of the aromatic ring.

-

~1250: C-O stretching of the aryl ether.

-

~1050: C-Br stretching.

Mass Spectrometry (predicted, EI):

-

M⁺ at m/z 254/256: Molecular ion peaks showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).

-

Fragment ions: Corresponding to the loss of Br, CO, and CH₃ groups.

Reactivity and Potential Applications

The chemical reactivity of 5-bromo-8-methoxy-tetralone is dictated by its functional groups. The ketone can undergo a variety of transformations such as reduction to an alcohol, reductive amination, and Wittig-type reactions. The aromatic bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the C8 position.

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Given its structural features, 5-bromo-8-methoxy-tetralone is a valuable intermediate for the synthesis of novel therapeutic agents. For instance, related tetralone derivatives are precursors for compounds targeting central nervous system (CNS) disorders. The precursor to 5-bromo-8-methoxy-tetralone, 5-methoxy-2-tetralone, is a key intermediate in the synthesis of Rotigotine, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome. The presence of the bromine atom in 5-bromo-8-methoxy-tetralone opens up avenues for further structural modifications to explore structure-activity relationships and develop new drug candidates.

Safety and Handling

Conclusion

5-Bromo-8-methoxy-tetralone is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive, albeit partially predictive, overview of its physicochemical properties, a detailed and plausible synthetic route, and an outlook on its potential applications. As research in this area progresses, the experimental validation of the properties and protocols outlined herein will be crucial for unlocking the full potential of this versatile molecule in the development of novel therapeutics.

References

A comprehensive list of references will be compiled upon the availability of more specific literature for 5-bromo-8-methoxy-tetralone. The information presented is based on established chemical principles and data from publicly available chemical databases for the specified compound and its close analogs.

Sources

An In-depth Technical Guide to the ¹H NMR Analysis of 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone of significant interest in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules. Its rigid bicyclic framework, featuring both aromatic and aliphatic protons in distinct chemical environments, makes ¹H NMR spectroscopy an invaluable tool for its characterization. The presence of a bromine atom, a methoxy group, and a carbonyl group introduces significant electronic and steric effects that influence the chemical shifts and coupling constants of the neighboring protons. A thorough understanding of its ¹H NMR spectrum is therefore crucial for confirming its structure and purity.

This guide will delve into a detailed predictive analysis of the ¹H NMR spectrum, followed by a standard experimental protocol for data acquisition and a discussion on the structural insights that can be gleaned from the spectral data.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to two aromatic protons, three sets of aliphatic methylene protons, and one methoxy group. The analysis is broken down by the distinct spin systems within the molecule.

Aromatic Protons (H-6 and H-7)

The two aromatic protons, H-6 and H-7, form an AX spin system, appearing as two distinct doublets.

-

H-7: This proton is situated ortho to the electron-donating methoxy group at C-8 and meta to the bromine atom at C-5. The strong shielding effect of the methoxy group is expected to shift this proton significantly upfield. It will appear as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the bromine atom and meta to the methoxy group. The deshielding effect of the bromine atom will cause this proton to resonate at a lower field compared to H-7. It will also appear as a doublet due to coupling with H-7.

The ortho-coupling constant (³J) between H-6 and H-7 is anticipated to be in the range of 7-9 Hz, which is typical for aromatic systems.

Aliphatic Protons (H-2, H-3, and H-4)

The aliphatic portion of the molecule consists of three methylene groups at positions C-2, C-3, and C-4. These protons form a complex spin system due to their diastereotopic nature and vicinal couplings.

-

H-2 (α to carbonyl): These protons are adjacent to the electron-withdrawing carbonyl group, which will deshield them, causing them to resonate at a lower field compared to the other aliphatic protons. They are expected to appear as a triplet, assuming equal coupling to the two H-3 protons.

-

H-4 (benzylic): The benzylic protons at C-4 are adjacent to the aromatic ring. This proximity will also lead to some deshielding. These protons will likely appear as a triplet, coupled to the H-3 protons.

-

H-3: The protons at C-3 are coupled to both the H-2 and H-4 protons. This will result in a more complex multiplet, likely a quintet or a multiplet of triplets.

The conformation of the dihydronaphthalene ring can be further investigated by analyzing the vicinal coupling constants (³J) between the aliphatic protons, which are dependent on the dihedral angles as described by the Karplus relationship.[1]

Methoxy Protons

The three protons of the methoxy group at C-8 are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet in a region characteristic of methoxy groups on an aromatic ring. A slight downfield shift might be observed due to the peri-interaction with the carbonyl group at C-1.

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 6.8 - 7.0 | Doublet (d) | 7 - 9 |

| H-6 | 7.2 - 7.4 | Doublet (d) | 7 - 9 |

| H-2 | 2.8 - 3.0 | Triplet (t) | 6 - 8 |

| H-4 | 2.5 - 2.7 | Triplet (t) | 6 - 8 |

| H-3 | 2.0 - 2.2 | Multiplet (m) | - |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | - |

Experimental Protocol

A standardized protocol for acquiring a high-quality ¹H NMR spectrum of this compound is outlined below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2]

-

Concentration: For a standard ¹H NMR spectrum on a 400-600 MHz spectrometer, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube to ensure good magnetic field homogeneity.

NMR Data Acquisition Workflow

Caption: Workflow for ¹H NMR analysis.

Instrument Parameters

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

Structural Insights from the Spectrum

The detailed analysis of the ¹H NMR spectrum provides a wealth of information beyond simple structural confirmation.

-

Substituent Effects: The chemical shifts of the aromatic protons clearly demonstrate the ortho-directing and shielding nature of the methoxy group, and the deshielding effect of the bromine atom.

-

Conformational Analysis: The coupling constants between the aliphatic protons can be used to determine the preferred conformation of the flexible dihydronaphthalene ring. This can be particularly important in understanding the stereochemistry of reactions involving this intermediate.

-

peri-Interactions: The chemical shift of the C-8 methoxy group can be influenced by its close proximity to the C-1 carbonyl group, a phenomenon known as a peri-interaction. This through-space interaction can lead to a downfield shift of the methoxy protons compared to models where such an interaction is absent.[4]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A careful and systematic analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all protons in the molecule. This in-depth understanding is essential for chemists working with this versatile synthetic intermediate, enabling them to verify its structure, assess its purity, and gain insights into its conformational properties.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Scribd. NMR Sample Prep. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of California, Irvine. How to Prepare Samples for NMR. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

- Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46.

-

Shore, N. E. Short Summary of 1H-NMR Interpretation. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

- Wacker, A., et al. (2017). Integrated NMR/Molecular Dynamics Determination of the Ensemble Conformation of a Thermodynamically Stable CUUG RNA Tetraloop. Nucleic Acids Research, 45(10), 6146–6157.

-

Chemistry LibreTexts. 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

- Schiemenz, G. P., & Näther, C. (1995). peri-Interactions in Naphthalenes, 7. A Hetera-naphthalene as a Model Compound for 8-Dimethylamino-naphth-1-yl Silicon and Phosphorus Compounds.

-

University of Bristol. Quantitative NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. Experimental J Coupling Constants and Backbone Interproton Distances of...[Link]

- Ito, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5437.

- Schiemenz, G. P., et al. (2003). peri-Interactions in Naphthalenes, 10. In Search of Independent Criteria for N→P Bonding: Protonation Studies on (8-Dialkylamino-naphth-1-yl)-diphenyl-phosphines.

-

Beilstein Journals. nmr-prove of configuration. [Link]

- Perras, F. A., et al. (2023). Determining the Conformation of Supported Complexes Using a 17O TEDOR-Like NMR Experiment. The Journal of Physical Chemistry C, 127(1), 173-181.

- Burakova, Y., et al. (2022). Characterization of conformational heterogeneity via higher-dimensionality, proton-detected solid-state NMR. Journal of Biomolecular NMR, 76(9-10), 329-342.

-

ResearchGate. The peri -interaction in 1-substituted naphthalenes. Repulsion...[Link]

-

MDPI. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. [Link]

Sources

mass spectrometry of 5-bromo-8-methoxy-tetralone

An In-Depth Technical Guide to the Mass Spectrometry of 5-bromo-8-methoxy-tetralone

Introduction

5-bromo-8-methoxy-tetralone is a substituted aromatic ketone with significant applications in organic synthesis, serving as a versatile intermediate in the development of pharmaceutical compounds and other complex organic molecules.[1][2] Its structure, featuring a tetralone core with both an electron-donating methoxy group and an electron-withdrawing bromine atom, presents a unique electronic and chemical profile.[1] Accurate characterization of this molecule is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into its molecular weight, elemental composition, and structural features through controlled fragmentation.

This guide provides a comprehensive overview of the mass spectrometric analysis of 5-bromo-8-methoxy-tetralone, tailored for researchers, scientists, and drug development professionals. It delves into the principles of different ionization techniques, predicts the characteristic fragmentation patterns, and offers detailed experimental protocols. The focus is not merely on the "what" but the "why," elucidating the rationale behind experimental choices to empower the analyst in method development and data interpretation.

Physicochemical Properties and Mass Spectrometric Implications

The mass spectrometric behavior of 5-bromo-8-methoxy-tetralone is intrinsically linked to its chemical properties.

| Property | Value | Source |

| IUPAC Name | 8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one | [3] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [3] |

| Average Molecular Weight | 255.11 g/mol | [3] |

| Monoisotopic Mass | 253.99424 Da | [3] |

A pivotal feature for the mass spectrometric identification of this compound is the presence of a bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[4] This near 1:1 isotopic distribution imparts a distinct signature in the mass spectrum.[5][6] Any ion containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), commonly referred to as the M and M+2 peaks.[7][8] This characteristic doublet is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

Ionization Techniques for the Analysis of 5-bromo-8-methoxy-tetralone

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. For a molecule like 5-bromo-8-methoxy-tetralone, both "hard" and "soft" ionization methods offer complementary information.

Electron Ionization (EI-MS)

Principles and Suitability: Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[9] This energetic interaction is sufficient to eject an electron from the molecule, forming a radical cation (M•+), and imparts significant internal energy, leading to extensive and reproducible fragmentation.[9] EI is well-suited for relatively volatile and thermally stable compounds like 5-bromo-8-methoxy-tetralone and is invaluable for structural elucidation due to its detailed fragmentation patterns.[9]

Expected Outcomes: An EI mass spectrum of 5-bromo-8-methoxy-tetralone will exhibit a molecular ion peak (as an isotopic doublet at m/z 254 and 256) and a rich pattern of fragment ions. These fragments provide a fingerprint that can be used for library matching and detailed structural analysis.[10]

Experimental Protocol: EI-MS Analysis

-

Sample Preparation:

-

Dissolve 1 mg of 5-bromo-8-methoxy-tetralone in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Ensure the final concentration is approximately 10-100 µg/mL.

-

-

Instrumentation (Direct Infusion or GC-MS):

-

Ion Source: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-350

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum.

-

Observe the characteristic 1:1 isotopic pattern for the molecular ion and any bromine-containing fragments.

-

Electrospray Ionization (ESI-MS)

Principles and Suitability: Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution.[11] A high voltage is applied to a liquid passing through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[12] ESI is particularly useful for polar and less volatile compounds and typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[11][13] This makes it the ideal technique for unequivocally determining the molecular weight of the analyte.

Expected Outcomes: The ESI mass spectrum of 5-bromo-8-methoxy-tetralone will be dominated by the pseudomolecular ion, [M+H]⁺, which will appear as an intense isotopic doublet at m/z 255 and 257. This provides a clear confirmation of the molecular weight. Further structural information can be obtained by subjecting this ion to tandem mass spectrometry (MS/MS).

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Dissolve 1 mg of 5-bromo-8-methoxy-tetralone in 1 mL of a solvent mixture compatible with ESI, such as 50:50 methanol:water or acetonitrile:water.

-

Add a small amount (0.1%) of formic acid to the solution to promote protonation and enhance the formation of [M+H]⁺ ions.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for infusion.

-

-

Instrumentation (LC-MS or Direct Infusion):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Flow rate adjusted to ensure a stable spray.

-

Drying Gas (N₂): Temperature set to 250-350 °C.

-

Mass Analyzer: Quadrupole, Ion Trap, or TOF.

-

Scan Range: m/z 100-400.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

-

For structural analysis, perform a product ion scan (MS/MS) on the precursor ions at m/z 255 and 257. Set collision energy (CE) in the range of 10-40 eV to induce fragmentation.

-

Fragmentation Analysis of 5-bromo-8-methoxy-tetralone

The fragmentation of 5-bromo-8-methoxy-tetralone is governed by the presence of the ketone, methoxy group, bromine atom, and the tetralone ring structure.

EI-MS Fragmentation Pathways

Under EI conditions, the initial radical cation (M•+) will undergo a series of fragmentation reactions. The primary fragmentation pathways for ketones involve alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[10][14]

Key Predicted Fragmentations:

-

Loss of a methyl radical (•CH₃): The methoxy group can lose a methyl radical, leading to a fragment ion.

-

Loss of carbon monoxide (CO): A characteristic fragmentation of cyclic ketones is the loss of CO.

-

Loss of bromine radical (•Br): Halogens can be readily lost as radicals.[6]

-

Retro-Diels-Alder (RDA) reaction: The cyclohexenone ring system can undergo an RDA reaction, leading to the cleavage of the aliphatic ring.

Caption: Predicted EI fragmentation of 5-bromo-8-methoxy-tetralone.

Table of Predicted EI Fragment Ions

| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Description of Loss |

| 254/256 | [C₁₁H₁₁BrO₂]•+ | Molecular Ion (M•+) |

| 239/241 | [C₁₀H₈BrO₂]•+ | Loss of •CH₃ |

| 226/228 | [C₁₀H₁₁BrO]•+ | Loss of CO |

| 175 | [C₁₁H₁₁O₂]+ | Loss of •Br |

| 147 | [C₁₀H₁₁O]+ | Loss of •Br and CO |

ESI-MS/MS Fragmentation

In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The fragmentation will be driven by the charge localization, likely on the carbonyl oxygen or the methoxy oxygen.

Key Predicted Fragmentations:

-

Loss of water (H₂O): Protonated ketones can readily lose water.

-

Loss of methanol (CH₃OH): The protonated methoxy group can be lost as methanol.

-

Loss of HBr: Elimination of hydrogen bromide is a possible pathway.

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Table of Predicted ESI-MS/MS Product Ions

| Precursor m/z (⁷⁹Br/⁸¹Br) | Product m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Description of Loss |

| 255/257 | 237/239 | [C₁₁H₁₀BrO]+ | Loss of H₂O |

| 255/257 | 223/225 | [C₁₀H₈BrO]+ | Loss of CH₃OH |

| 255/257 | 175 | [C₁₁H₁₁O₂]+ | Loss of HBr |

Data Interpretation and Troubleshooting

-

Primary Identification: The first step in spectral interpretation is to locate the molecular ion region. Look for the characteristic doublet with a ~1:1 intensity ratio and a 2 Da mass difference, confirming the presence of one bromine atom.

-

Confirming Molecular Formula: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The measured exact mass should be within 5 ppm of the theoretical mass of C₁₁H₁₁BrO₂.

-

Troubleshooting - No Molecular Ion in EI: If the molecular ion is absent or very weak in the EI spectrum, it indicates that the molecule is unstable under 70 eV conditions. In this case, rely on ESI-MS to confirm the molecular weight.

-

Troubleshooting - In-source Dehalogenation: In some ESI experiments, particularly with certain mobile phase additives, in-source dehalogenation can occur, leading to the observation of an [M-Br+H]⁺ ion. Comparing spectra with and without the analyte can help distinguish true fragments from artifacts.

Conclusion

The mass spectrometric analysis of 5-bromo-8-methoxy-tetralone is a powerful approach for its unambiguous identification and structural characterization. The distinctive isotopic signature of bromine provides an immediate and reliable marker for its presence. A strategic application of both hard (EI) and soft (ESI) ionization techniques yields complementary data: ESI confirms the molecular weight with high confidence, while EI provides a detailed fragmentation fingerprint for structural elucidation. The predictable fragmentation pathways, including alpha-cleavages and neutral losses of small molecules, allow for a comprehensive understanding of the molecule's structure. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can effectively leverage mass spectrometry to ensure the identity and purity of this important synthetic intermediate.

References

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Retrieved from [Link]

-

ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

-

JoVE. (2024, April 4). Video: Mass Spectrometry: Isotope Effect. Retrieved from [Link]

-

J-Stage. (n.d.). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2024, February 10). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxyl-8-bromo-2-tetralone. Retrieved from [Link]

-

Canadian Center of Science and Education. (2024, May 9). Synthesis of 8-Methoxy-1-Tetralone. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

-

ResearchGate. (2025, November 3). (PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Retrieved from [Link]

-

ResearchGate. (2025, November 3). ChemInform Abstract: A Simple Synthesis of 8-Methoxy-1-tetralone. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5-Methoxy-1-tetralone. Retrieved from [Link]

-

Arab American University Digital Repository. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

YouTube. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. Retrieved from [Link]

-

PLOS One. (n.d.). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Retrieved from [Link]

-

University of Oldenburg. (n.d.). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α-Halogenation of Aldehydes. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes | Request PDF. Retrieved from [Link]

-

PubMed. (2013, November 15). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ccsenet.org [ccsenet.org]

- 3. 5-Methoxyl-8-bromo-2-tetralone | C11H11BrO2 | CID 57349326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 13. youtube.com [youtube.com]

- 14. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 77259-96-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, CAS number 77259-96-2. This tetralone derivative serves as a valuable intermediate in organic synthesis, with notable potential in the development of novel therapeutics, particularly as a building block for modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document synthesizes available data to offer insights into its handling, characterization, and utility in a research and development setting.

Introduction: The Significance of Tetralone Scaffolds in Medicinal Chemistry

The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid framework and amenability to diverse chemical modifications make it an attractive starting point for the synthesis of complex molecular architectures. Tetralone derivatives have been successfully incorporated into a wide range of therapeutic agents, demonstrating activities as antidepressants, anticancer agents, and acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[2][3] The compound this compound belongs to this important class of molecules, and its specific substitution pattern offers unique opportunities for synthetic elaboration.

Physicochemical Properties and Characterization

While specific experimental data for this compound is limited, its properties can be inferred from its structure and data available for analogous compounds.

Chemical Structure and Properties

| Property | Value | Source |

| CAS Number | 77259-96-2 | [4] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [5] |

| Molecular Weight | 255.11 g/mol | [5] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | COC1=CC=CC2=C1C(=O)CCC2Br | |

| InChI Key | InChI=1S/C11H11BrO2/c1-14-10-6-2-3-7-8(12)4-5-9(13)11(7)10/h2-3,6H,4-5H2,1H3 |

Predicted and Analogous Physical Properties

-

Appearance: Likely a white to off-white solid at room temperature.[1]

-

Melting Point: Expected to be a crystalline solid with a defined melting point. For comparison, the related compound 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one has a reported melting point in the range of 128-130°C.[1]

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility in aqueous solutions is likely to be low.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not publicly available. However, a predictive analysis based on its structure allows for the estimation of key spectral features that would be crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the cyclohexenone ring. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The methoxy protons should present as a sharp singlet around δ 3.8-4.0 ppm. The methylene protons of the tetralone ring will appear as multiplets in the upfield region (δ 2.0-3.5 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region (δ ~195-200 ppm). Aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon will have a characteristic signal around δ 55-60 ppm. The aliphatic carbons of the ring will appear in the upfield region (δ 20-40 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1665 cm⁻¹ for α,β-unsaturated ketones.[6] Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).[6]

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 254 and 256, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[7] Common fragmentation patterns for tetralones involve the loss of small molecules such as CO, C₂H₄, and radicals from the aliphatic ring.[8][9] Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones.[8]

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in readily available literature, its structure suggests that it can be prepared using established methods for tetralone synthesis. A plausible and widely used method is the intramolecular Friedel-Crafts acylation of a suitably substituted γ-phenylbutyric acid derivative.[10][11]

Experimental Protocol: General Procedure for Tetralone Synthesis via Friedel-Crafts Acylation [10]

This protocol describes a general method that can be adapted for the synthesis of this compound. The key is the preparation of the corresponding γ-(bromomethoxy-phenyl)butyryl chloride.

-

Acid Chloride Formation:

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap, combine γ-(bromomethoxy-phenyl)butyric acid (1 equivalent) with thionyl chloride (1.5-2 equivalents).

-

Gently heat the mixture on a steam bath until the evolution of hydrogen chloride gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Intramolecular Friedel-Crafts Acylation:

-

Dissolve the crude acid chloride in a suitable inert solvent, such as carbon disulfide or dichloromethane, and cool the solution in an ice bath.

-

Add a Lewis acid catalyst, such as aluminum chloride (1.1-1.3 equivalents), portion-wise while maintaining the low temperature.

-

After the initial vigorous reaction subsides, warm the mixture to room temperature or gently heat to complete the cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring the mixture onto crushed ice and adding concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired tetralone.

-

Chemical Reactivity and Utility as a Synthetic Intermediate

The chemical reactivity of this compound is dictated by its functional groups: the ketone, the aromatic ring substituted with a bromine atom and a methoxy group, and the aliphatic portion of the fused ring.

-

Reactions at the Carbonyl Group: The ketone functionality is susceptible to a variety of transformations, including reduction to the corresponding alcohol, nucleophilic addition of organometallic reagents, and formation of enolates for subsequent alkylation or condensation reactions.

-

Reactions involving the Bromine Atom: The bromine atom on the aromatic ring is a versatile handle for further synthetic modifications. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon bonds. It can also be displaced by other functional groups via nucleophilic aromatic substitution under certain conditions or be involved in metal-halogen exchange reactions.

A notable application of this compound is its use as a precursor for the synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. This transformation can be achieved through catalytic hydrogenation , where the bromine atom is reductively removed.[1]

Experimental Protocol: Catalytic Hydrogenation for Debromination [1]

This protocol outlines the debromination of this compound to yield 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

-

Reaction Setup:

-

In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

-

Hydrogenation:

-

Purge the reaction vessel with an inert gas, such as nitrogen or argon.

-

Introduce hydrogen gas (typically at atmospheric pressure or slightly above) and stir the reaction mixture vigorously.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to obtain 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

-

Application in Drug Discovery: A Precursor to CFTR Modulators

A significant potential application of this compound lies in the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[12][13][14] Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disorder.[15] CFTR modulators are a class of drugs that target the underlying molecular defect and have revolutionized the treatment of this disease.[12]

The available patent literature indicates that this compound is a reactant in a multi-step synthesis of complex molecules designed as CFTR modulators. While the exact details of the subsequent synthetic steps are proprietary, the inclusion of this tetralone derivative highlights its importance as a key building block in this therapeutic area. The rationale for its use likely involves leveraging the reactivity of both the ketone and the bromo-substituted aromatic ring to construct the final drug molecule.

Safety and Handling

As a brominated aromatic compound, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling such compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16][17]

In case of accidental exposure:

-

Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing.[16]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[16]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[18]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Conclusion

This compound (CAS 77259-96-2) is a valuable tetralone derivative with significant potential as a synthetic intermediate in organic chemistry and drug discovery. Its utility as a precursor in the synthesis of CFTR modulators underscores its importance in the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, drawing upon available data and established chemical principles. Further research into the specific biological activities and reaction pathways of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

-

Exploring the Chemical Properties and Synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one - NINGBO INNO PHARMCHEM CO.,LTD. ([Link])

-

Tetralone Scaffolds and Their Potential Therapeutic Applications - ResearchGate. ([Link])

-

α-TETRALONE - Organic Syntheses Procedure. ([Link])

-

Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed. ([Link])

-

Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing). ([Link])

-

LCSS: BROMINE - National Institutes of Health. ([Link])

-

Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed. ([Link])

-

An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone - Arkivoc. ([Link])

-

Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - ResearchGate. ([Link])

-

Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor | Scilit. ([Link])

-

Synthesis of the α‐tetralone 10. | Download Scientific Diagram - ResearchGate. ([Link])

-

Safety Data Sheet: Bromine - Carl ROTH. ([Link])

-

Safety Data Sheet: Bromine - Carl ROTH. ([Link])

-

Bromination safety - YouTube. ([Link])

-

CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC - NIH. ([Link])

-

1(2H)-Naphthalenone, 6-amino-3,4-dihydro - Organic Syntheses Procedure. ([Link])

-

1-Tetralone - Optional[ATR-IR] - Spectrum - SpectraBase. ([Link])

-

(PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone - ResearchGate. ([Link])

-

Dynamics and Catalytic Conversion of the CO 2 Coproduct in Fatty Acid Photodecarboxylase - ACS Publications. ([Link])

-

Fragmentation (mass spectrometry) - Wikipedia. ([Link])

-

1(2H)-Naphthalenone, 3,4-dihydro- - the NIST WebBook. ([Link])

-

mass spectra - fragmentation patterns - Chemguide. ([Link])

-

Table of Characteristic IR Absorptions. ([Link])

-

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | C10H9BrO2 - PubChem. ([Link])

-

Contents - The Royal Society of Chemistry. ([Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. ([Link])

-

Analytical Methods - OPUS. ([Link])

-

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | C11H12O2 - PubChem. ([Link])

- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google P

-

Fragmentation in Mass Spectrometry - YouTube. ([Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. ([Link])

-

7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC. ([Link])

-

5-Methoxyl-8-bromo-2-tetralone | C11H11BrO2 | CID 57349326 - PubChem. ([Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 5-Methoxyl-8-bromo-2-tetralone | C11H11BrO2 | CID 57349326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Tetralone synthesis [organic-chemistry.org]

- 12. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor | Scilit [scilit.com]

- 15. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LCSS: BROMINE [web.stanford.edu]

- 17. carlroth.com [carlroth.com]

- 18. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Structure Elucidation of 5-Bromo-8-Methoxy-Tetralone Derivatives: A Modern Analytical Workflow

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Tetralone Scaffold

The tetralone framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and synthetic intermediates. The specific functionalization with a bromine atom and a methoxy group, as seen in 5-bromo-8-methoxy-tetralone derivatives, creates a unique electronic and steric profile. This substitution pattern not only influences the molecule's reactivity in further synthetic transformations but also critically modulates its interaction with biological targets. As such, the unambiguous confirmation of the structure, including regiochemistry and stereochemistry, is a non-negotiable prerequisite for advancing any research or drug development program.

This guide eschews a simple recitation of procedures. Instead, it presents an integrated, logic-driven workflow for the comprehensive structure elucidation of this important class of molecules. We will explore the causality behind our choice of analytical techniques, demonstrating how a multi-pronged spectroscopic approach serves as a self-validating system to deliver a structural assignment of the highest confidence.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

The first step in any structural elucidation puzzle is to determine the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

Expertise & Rationale:

For a compound like a 5-bromo-8-methoxy-tetralone derivative, mass spectrometry offers more than just a molecular weight. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] This results in a highly characteristic isotopic pattern for the molecular ion peak (M⁺). We expect to see two peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), representing the molecules containing ⁷⁹Br and ⁸¹Br, respectively. This M/M+2 pattern is a powerful, immediate indicator of the presence of a single bromine atom and provides a primary layer of validation for the proposed structure.

Fragmentation patterns further corroborate the structure. Aromatic ketones exhibit predictable fragmentation pathways, often involving cleavage alpha to the carbonyl group and rearrangements.[2][3]

Data Presentation: Expected Mass Spectrometry Data

| Property | Expected Value/Observation | Rationale |

| Molecular Formula | C₁₁H₁₁BrO₂ | Core structure of 5-bromo-8-methoxy-2-tetralone.[4][5][6] |

| Exact Mass | 253.9942 g/mol | Calculated for C₁₁H₁₁⁷⁹BrO₂. HRMS should confirm this to within 5 ppm. |

| Isotopic Pattern | M⁺ and M+2 peaks of ~1:1 intensity ratio | Confirms the presence of one bromine atom.[1] |

| Key Fragments (EI) | [M-CH₃]⁺, [M-CO]⁺, [M-Br]⁺, [M-C₂H₄]⁺ | Loss of methyl from methoxy, loss of carbonyl, loss of bromine, retro-Diels-Alder. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the purified derivative in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the sample solution into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Method:

-

Inlet Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method (Electron Ionization - EI):

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Scan Range: 40-400 m/z

-

-

Data Analysis:

-

Verify the molecular ion peaks (M⁺ and M+2) and their intensity ratio.

-

Use HRMS data to calculate the elemental composition and confirm it matches the molecular formula.

-

Analyze the fragmentation pattern and compare it to the expected cleavages for the tetralone structure.

-

Visualization: Key Fragmentation Pathway

Caption: Predicted EI fragmentation of 5-bromo-8-methoxy-tetralone.

The Cornerstone of Elucidation: Multinuclear & Multidimensional NMR Spectroscopy

While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity, providing the carbon-hydrogen framework. For a substituted aromatic system like this, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.

Expertise & Rationale:

The chemical shifts (δ) and coupling constants (J) of the protons in the ¹H NMR spectrum are highly informative. The aromatic region will display signals corresponding to the two protons on the substituted ring, while the aliphatic region will show signals for the three CH₂ groups of the tetralone core.[7][8] The electron-donating methoxy group and the electron-withdrawing bromine atom exert predictable shielding and deshielding effects, aiding in the assignment of the aromatic protons.

However, 1D spectra alone can be ambiguous. 2D NMR is the key to a self-validating assignment:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing us to trace the connectivity within the aliphatic spin system (-CH₂-CH₂-CH(₂)-).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon, mapping out all C-H bonds.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment. It reveals correlations between protons and carbons over two to three bonds. This allows us to connect the molecular fragments, for instance, linking the aliphatic protons to the aromatic ring and the carbonyl carbon, and crucially, linking the methoxy protons to the specific carbon they are attached to (C8), confirming the regiochemistry.

Data Presentation: Predicted NMR Assignments (in CDCl₃)

| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| C1 | ~2.9 (t, J=6.5) | ~38 | H4 -> C10, H2 -> C1 |

| C2 | - | ~205 (Carbonyl) | H1, H3 -> C2 |

| C3 | ~2.6 (t, J=6.5) | ~41 | H4 -> C2, H1 -> C3 |

| C4 | ~3.6 (s) | ~29 | H3 -> C5, H3 -> C10 |

| C5 | ~6.8 (d, J=8.5) | ~115 | H6 -> C5, H4 -> C5 |

| C6 | ~7.5 (d, J=8.5) | ~135 | H5 -> C6, H5 -> C10 |

| C7 | - | ~128 | H6 -> C7, H5 -> C7 |

| C8 | - | ~155 | OCH₃ -> C8, H6 -> C8 |

| C9 | - | ~118 (Br-substituted) | H5 -> C9 |

| C10 | - | ~140 | H4 -> C10, H5 -> C10 |

| OCH₃ | ~3.9 (s) | ~56 | - |

Note: These are estimated values. Actual spectra may vary based on the specific derivative and solvent.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Filter the solution into a 5 mm NMR tube.

-

Data Acquisition: Acquire the following spectra on a 400 MHz (or higher) spectrometer:

-

¹H NMR: Standard proton experiment, 16-32 scans.

-

¹³C{¹H} NMR: Proton-decoupled carbon experiment, 1024-2048 scans.

-

gCOSY: Gradient-enhanced COSY experiment.

-

gHSQC: Gradient-enhanced HSQC optimized for ¹JCH ≈ 145 Hz.

-

gHMBC: Gradient-enhanced HMBC optimized for long-range couplings (ⁿJCH ≈ 8 Hz).

-

-

Data Processing & Analysis:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the aliphatic spin system using the COSY spectrum.

-

Assign all protonated carbons using the HSQC spectrum.

-

Use the HMBC correlations to connect all fragments and unambiguously assign the quaternary carbons and confirm the positions of the methoxy and bromo substituents.

-

Visualization: Key HMBC Connectivity Map

Caption: Key 2- and 3-bond HMBC correlations for structural assignment.

The Gold Standard: Single-Crystal X-ray Crystallography

When a sample can be crystallized, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[9][10] It generates a 3D model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the precise bond lengths, bond angles, and, for chiral derivatives, the absolute stereochemistry.

Expertise & Rationale:

While NMR and MS can build a compelling case for a structure, they represent an averaged solution-state conformation (NMR) or gas-phase information (MS). X-ray crystallography provides a solid-state structure, resolving any lingering ambiguities. It is particularly crucial when unexpected rearrangements occur during synthesis or when complex stereochemistry needs to be definitively assigned. The process involves growing a high-quality single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to calculate an electron density map, from which the atomic positions are determined.[9][11]

Experimental Protocol: X-ray Structure Determination

-

Crystallization: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step. Screen various solvents and techniques (slow evaporation, vapor diffusion, cooling).

-

Mounting: Carefully mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction data are collected as the crystal is rotated.

-

Structure Solution & Refinement:

-

The diffraction pattern is indexed to determine the unit cell parameters and space group.

-

The structure is "solved" using direct methods or Patterson methods to obtain an initial electron density map.

-

The model is built and refined, fitting the atomic positions to the experimental data to achieve the final, high-resolution structure.

-

Visualization: X-ray Crystallography Workflow

Caption: From purified sample to final 3D structure via X-ray crystallography.

Addressing Chirality: Enantioselective Analysis

Many synthetic routes leading to tetralone derivatives can create a chiral center (often at C1 or C2 if the carbonyl is reduced or derivatized). Since enantiomers can have drastically different pharmacological effects, quantifying enantiomeric purity is critical.[12] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[13][14]

Expertise & Rationale:

Chiral HPLC separates enantiomers by passing the racemic mixture through a column containing a chiral stationary phase (CSP).[15][16] The two enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. Method development involves screening a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) and mobile phase compositions to achieve baseline resolution.

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening: Screen the racemic sample on at least 2-3 different types of chiral columns (e.g., CHIRALPAK® IC, CHIRALCEL® OD-H).

-

Mobile Phase Screening: For each column, test a standard mobile phase system, typically a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

-

Optimization: Once partial separation is observed, optimize the mobile phase composition (adjusting the percentage of the alcohol modifier) to improve resolution. Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can also significantly improve peak shape.

-

Validation: Once baseline separation is achieved (Resolution > 1.5), the method can be validated for linearity, precision, and accuracy for quantitative analysis of enantiomeric excess (e.e.).

Visualization: Chiral Separation Workflow

Caption: Principle of separating enantiomers using chiral HPLC.

The Integrated Strategy: A Unified Approach

No single technique tells the whole story. The power of modern structure elucidation lies in the integration of data from all these methods. The process is iterative and self-correcting. An initial hypothesis formed from MS and ¹H NMR is tested and refined with ¹³C and 2D NMR data. Any remaining ambiguity, especially concerning stereochemistry, is definitively resolved by X-ray crystallography or chiral separation. This integrated workflow ensures the highest possible confidence in the final structural assignment, a critical foundation for successful research and development.

References

-

Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. (2018). ResearchGate. Available at: [Link]

-

5-Methoxyl-8-bromo-2-tetralone. PubChem. Available at: [Link]

-

Gatto, K., et al. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Semantic Scholar. Available at: [Link]

-

X‐ray crystal structure of tetralin 12.[16]. ResearchGate. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

-

Chiral Drug Separation. ScienceDirect. Available at: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Available at: [Link]

-

Chiral analysis. Wikipedia. Available at: [Link]

-

1-Tetralone. PubChem. Available at: [Link]

-

1-Tetralone - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

A Simple Synthesis of 8-Methoxy-1-tetralone. ResearchGate. Available at: [Link]

-

Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. (2019). Chemistry LibreTexts. Available at: [Link]

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. Available at: [Link]

-

X Ray crystallography. PubMed Central. Available at: [Link]

-

X-Ray Structure Study of an Unusual 13,14,15,16-Tetranorlabdane Derivative. ResearchGate. Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

Solved Hi! I have following 1H NMR spectrum of alpha. (2018). Chegg.com. Available at: [Link]

-

Synthesis of 8-Methoxy-1-Tetralone. ResearchGate. Available at: [Link]

-

The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. (2015). PubMed. Available at: [Link]

-

Mass spectrometry 1. (2023). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5-Methoxyl-8-bromo-2-tetralone | C11H11BrO2 | CID 57349326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 8. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Chiral analysis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 16. chromatographyonline.com [chromatographyonline.com]

The Evolving Therapeutic Landscape of Substituted Tetralones: A Technical Guide for Drug Discovery Professionals

Introduction: The Tetralone Scaffold - A Privileged Structure in Medicinal Chemistry

The tetralone scaffold, a bicyclic aromatic ketone, represents a cornerstone in the edifice of medicinal chemistry. Its rigid, yet conformationally adaptable structure, provides an ideal framework for the design of novel therapeutic agents. The true potential of this scaffold is unlocked through the strategic placement of various substituents, which allows for the fine-tuning of physicochemical properties and biological activity.[1][2] Substituted tetralones have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted tetralones, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies: Accessing the Chemical Diversity of Tetralones

The therapeutic utility of substituted tetralones is fundamentally linked to the synthetic methodologies available to generate a diverse library of analogues. A variety of synthetic routes have been developed, with the Friedel-Crafts acylation being a classic and widely employed method for the construction of the core tetralone framework.[2]

One common approach involves the intramolecular cyclization of γ-arylbutyric acids. This method allows for the introduction of substituents on the aromatic ring prior to cyclization, providing a versatile entry point to a range of substituted tetralones.

Another powerful strategy is the [4+2] cycloaddition reaction, or Diels-Alder reaction, which can be utilized to construct the tetralone skeleton with a high degree of stereocontrol. This is particularly valuable for the synthesis of chiral tetralones, which often exhibit enantioselective biological activities.

Furthermore, modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have expanded the repertoire of accessible tetralone derivatives.[5] These methods enable the introduction of a wide array of functional groups at various positions on the tetralone scaffold, facilitating the exploration of structure-activity relationships.

A generalized synthetic workflow for the preparation of substituted tetralones is depicted below:

Caption: Generalized workflow for the synthesis of substituted tetralones.

A Spectrum of Biological Activities: Therapeutic Potential of Substituted Tetralones

The versatility of the tetralone scaffold is evident in the wide range of biological activities exhibited by its derivatives. This section will delve into some of the most promising therapeutic areas where substituted tetralones have shown significant potential.

Anticancer Activity

Substituted tetralones have emerged as a promising class of anticancer agents, with derivatives showing efficacy against various cancer cell lines.[3][6][7] The mechanisms underlying their anticancer effects are diverse and often depend on the specific substitution patterns.

One notable mechanism is the inhibition of tubulin polymerization. Certain tetralone derivatives can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Another avenue of anticancer activity is the induction of apoptosis through the modulation of key signaling pathways. For instance, some tetralone-based compounds have been shown to activate caspases and downregulate anti-apoptotic proteins like Bcl-2.

Furthermore, the incorporation of tetralin-heterocyclic moieties has yielded compounds with potent and broad-spectrum antitumor activity.[6] For example, certain tetralin-6-yl-pyrazoline derivatives have demonstrated significant cytotoxicity against HeLa and MCF-7 cancer cell lines.[6]

The following table summarizes the anticancer activity of selected substituted tetralones:

| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Tetralin-6-yl-pyrazoline | HeLa | 3.5 | [6] |

| Tetralin-6-yl-pyrazoline | MCF-7 | 4.5 | [6] |

| Oxopyridine derivative | MCF-7 | Moderate Activity | [6] |

| Thioxopyridine derivative | MCF-7 | Marked Activity | [6] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted tetralones have shown considerable promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[8][9][10]